N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
CAS No.: 1021222-72-9
VCID: VC4715083
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412
* For research use only. Not for human or veterinary use.

Description |
N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound belonging to the dihydropyridine class of chemicals. These compounds are known for their diverse biological activities and applications in medicinal chemistry, particularly as calcium channel blockers or modulators of ion channels . Key Characteristics:
Synthesis Overview:The synthesis may involve steps such as:
Biological ActivityDihydropyridines are well-known for their pharmacological effects, primarily due to their ability to modulate ion channels like calcium channels. This modulation can influence cellular processes such as muscle contraction and neurotransmitter release. Potential Mechanisms:While specific data on N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydro-piridine is limited, similar compounds often exhibit significant biological activity by interacting with enzymes or receptors involved in ion channel regulation. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1021222-72-9 | ||||||||
Product Name | N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | ||||||||
Molecular Formula | C22H20N2O4 | ||||||||
Molecular Weight | 376.412 | ||||||||
IUPAC Name | N-(3-acetylphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide | ||||||||
Standard InChI | InChI=1S/C22H20N2O4/c1-15(25)17-9-6-10-18(11-17)23-22(27)19-12-20(26)21(13-24(19)2)28-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,23,27) | ||||||||
Standard InChIKey | IOHCPBKWYVZYNN-UHFFFAOYSA-N | ||||||||
SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 42440907 | ||||||||
Last Modified | Jul 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume